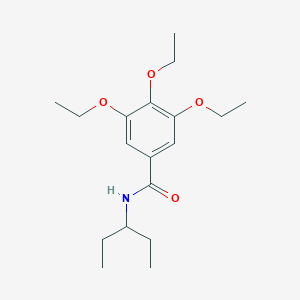
3,4,5-triethoxy-N-(1-ethylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(1-ethylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as TEPPB and has become a popular research topic in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of TEPPB is not fully understood, but it is believed to act on the adenosine A2A receptor. This receptor is involved in various physiological processes, including inflammation and neuroprotection. By modulating the activity of this receptor, TEPPB may be able to reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
TEPPB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TEPPB can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, TEPPB has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species. In animal studies, TEPPB has been shown to improve cognitive function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TEPPB in lab experiments is its relatively low toxicity. In vitro studies have shown that TEPPB is not cytotoxic at concentrations up to 100 μM. Additionally, TEPPB is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of TEPPB is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
TEPPB has shown promising results in various preclinical studies, but more research is needed to fully understand its potential therapeutic applications. Some future directions for research include:
1. Investigating the efficacy of TEPPB in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
2. Studying the potential anticancer properties of TEPPB in various cancer cell lines.
3. Exploring the mechanism of action of TEPPB and its effects on the adenosine A2A receptor.
4. Developing more water-soluble derivatives of TEPPB to improve its solubility in aqueous solutions.
5. Investigating the potential side effects of TEPPB in animal models to ensure its safety for human use.
Conclusion
TEPPB is a promising chemical compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative disorders, while its anticancer properties make it a potential treatment option for various types of cancer. Further research is needed to fully understand the potential of TEPPB and its mechanism of action.
Synthesemethoden
The synthesis of TEPPB involves the reaction of 3,4,5-trihydroxybenzoic acid with 1-ethylpropylamine and ethyl iodide. The reaction takes place in the presence of a base such as potassium carbonate and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain TEPPB in its pure form.
Wissenschaftliche Forschungsanwendungen
TEPPB has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, TEPPB has been shown to have anticancer properties, making it a potential treatment option for various types of cancer.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-6-14(7-2)19-18(20)13-11-15(21-8-3)17(23-10-5)16(12-13)22-9-4/h11-12,14H,6-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZBBBJVZGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)




![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)
![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)